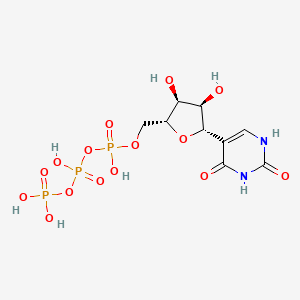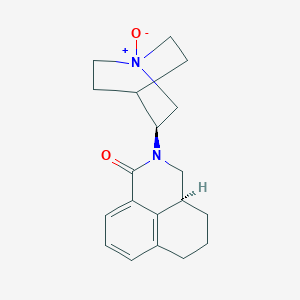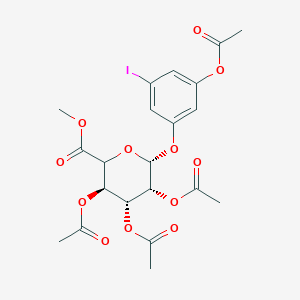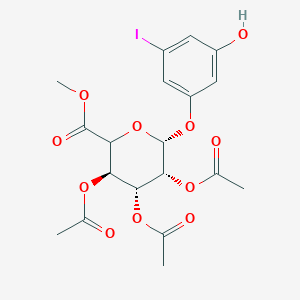
假尿苷-5'-三磷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudouridine-5'-triphosphate (Pseudo5TP) is a modified nucleoside triphosphate that has recently been studied for its potential applications in biochemistry and physiology. Pseudo5TP is a nucleoside triphosphate, meaning it is composed of three phosphate groups attached to the sugar ribose. The difference between Pseudo5TP and other nucleoside triphosphates is the presence of a pseudouridine group, which replaces the usual ribose in the molecule. This modification has been found to have a variety of effects on biochemical and physiological processes, as well as potential applications in laboratory experiments.
科学研究应用
合成mRNA工具
ΨTP常用于合成信使RNA(mRNA)工具,作为尿苷的替代品,以避免将mRNA引入细胞时引起的免疫反应和细胞毒性 {svg_1}. 带有ΨTP修饰的合成mRNA在生物功能RNA工具的研究和应用方面具有巨大潜力 {svg_2}.
增强合成mRNA开关的性能
包含N1-甲基假尿苷(m1Ψ)作为尿苷替代品的合成mRNA开关,在所有研究的修饰碱基中表现出明显优于其他修饰碱基,表现出增强的microRNA和蛋白质敏感性,更好的细胞类型分离能力以及相当低的免疫刺激 {svg_3}.
合成基因回路
含有m1Ψ的合成基因回路显着提高了细胞内的性能 {svg_4}. 这表明ΨTP可用于增强合成基因回路的功能。
体外转录
ΨTP通常用作体外转录中酶的反应底物或辅酶 {svg_5} {svg_6}. 此过程对于在试管或其他人工环境中合成RNA至关重要。
RNA扩增
ΨTP也用于RNA扩增,该过程复制了特定RNA序列的许多副本 {svg_7} {svg_8}. 这在仅少量RNA可用的实验中特别有用。
siRNA合成
ΨTP用于合成小干扰RNA(siRNA) {svg_9} {svg_10}. siRNA是一类双链RNA分子,可以调节基因的表达,并具有潜在的治疗应用。
纳米孔测序
ΨTP已用于纳米孔测序,对包含尿苷(U),假尿苷(Ψ)或N1-甲基假尿苷(m1Ψ)的RNA进行测序,在超过100种不同的5核苷酸上下文中 {svg_11}. 此方法允许直接测序RNA和测序化学修饰。
治疗性mRNA
ΨTP用于生产含有少量m1Ψ的治疗性mRNA {svg_12}. 这些mRNA已进入临床应用,包括治疗性siRNA和mRNA疫苗 {svg_13}.
作用机制
Target of Action
Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside that is commonly used in the polymerase-mediated synthesis of RNA molecules . It primarily targets the RNA synthesis process, specifically the mRNA . The compound’s role is to replace UTP (U) and CTP © in the mRNA synthesis .
Mode of Action
Pseudo-UTP interacts with its targets by substituting for uridine in the mRNA synthesis . This substitution is known to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . The compound’s interaction with its targets results in mRNAs that exhibit better nuclease stability, immunogenicity, and translational properties compared to uridine-containing unmodified mRNAs .
Biochemical Pathways
The biochemical pathway affected by Pseudo-UTP is the RNA synthesis pathway. The compound is incorporated into the mRNA sequence during the polymerase-mediated synthesis of RNA molecules . This incorporation results in the production of pseudouridine-containing modified mRNAs . The downstream effects of this modification include enhanced nuclease stability, immunogenicity, and translational properties of the mRNA .
Pharmacokinetics
It is known that the compound exhibits better nuclease stability compared to unmodified mrnas . This suggests that Pseudo-UTP may have a longer half-life in the body, which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Pseudo-UTP’s action are primarily observed in the enhanced performance of the mRNA. Synthetic mRNA switches containing Pseudo-UTP as a substitution of uridine substantially out-perform all other modified bases studied . They exhibit enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation . These effects stem from the high protein expression from Pseudo-UTP containing mRNA and efficient translational repression in the presence of target microRNAs or proteins .
Action Environment
The action, efficacy, and stability of Pseudo-UTP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .
安全和危害
未来方向
Pseudouridine-5’-triphosphate has enormous potential in the research and application of biofunctional RNA tools . It is also promising for boosting the gene-cutting efficiency in CRISPR-based gene editing . The development of a streamlined and scalable synthesis of β-pseudouridine could contribute to ensuring the supply and affordability of vaccines .
生化分析
Biochemical Properties
Pseudouridine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized using adenosine-5’-monophosphate and uracil as the starting materials and a reverse reaction catalyzed by a pseudouridine monophosphate glycosidase . The conversion from nucleoside (pseudouridine) to nucleotide triphosphate (pseudouridine-5’-triphosphate) is incorporated into RNA via in vitro transcription for biochemical and biophysical studies .
Cellular Effects
Pseudouridine-5’-triphosphate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing nuclease stability, immunogenicity, and translational properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pseudouridine-5’-triphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The substitution of uridine with N1-methylpseudouridine-5’-triphosphate not only bypasses immune response induced cytotoxicity but also substantially enhances the effectiveness of both types of switches .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pseudouridine-5’-triphosphate exhibits changes in its effects. It has been observed that pseudouridine has a significant effect on the structure and function of RNA molecules . It is known for the stabilization of RNA structures, RNA-protein interactions, and regulation of RNA processing and translation .
Metabolic Pathways
Pseudouridine-5’-triphosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The first step in pseudouridine degradation is catalyzed by pseudouridine kinase .
属性
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJOCYCKIZKKV-GBNDHIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?
A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []
Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?
A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []
Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?
A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)







![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)

